tert-butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-amino-5,6,7,8-tetrahydronaphthalene.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thus improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbamate group, potentially converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound may serve as a precursor for the synthesis of potential drug candidates. Its structure suggests it could interact with biological targets, making it useful in the development of pharmaceuticals.
Industry
In the chemical industry, this compound can be used in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-aminobutyl)carbamate: Similar in structure but with a different alkyl chain length.
tert-Butyl N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate:
Uniqueness
The unique combination of the tert-butyl carbamate group and the tetrahydronaphthalene ring in tert-butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate provides distinct chemical properties. This structure allows for specific interactions in biological systems and offers versatility in synthetic applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
2763998-42-9 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
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